molecular formula C19H17N3O B11447818 2-(furan-2-yl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

2-(furan-2-yl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11447818
M. Wt: 303.4 g/mol
InChI Key: USULDTJNOPZXMK-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of the furan and methylphenyl groups in the structure enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions. One common method is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions using readily available starting materials. The process is optimized to minimize waste and maximize yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also considered to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while substitution reactions can introduce various functional groups into the structure .

Scientific Research Applications

2-(furan-2-yl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(furan-2-yl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific structural features, such as the presence of the furan and methylphenyl groups. These features enhance its chemical reactivity and potential biological activity, making it a valuable compound for scientific research and therapeutic development .

Properties

Molecular Formula

C19H17N3O

Molecular Weight

303.4 g/mol

IUPAC Name

2-(furan-2-yl)-7-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H17N3O/c1-13-5-7-15(8-6-13)20-19-18(16-4-3-11-23-16)21-17-12-14(2)9-10-22(17)19/h3-12,20H,1-2H3

InChI Key

USULDTJNOPZXMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=CC(=C3)C)C4=CC=CO4

Origin of Product

United States

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